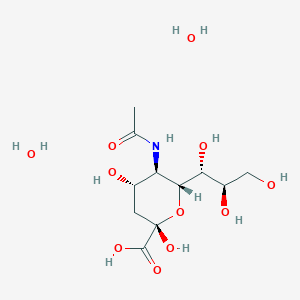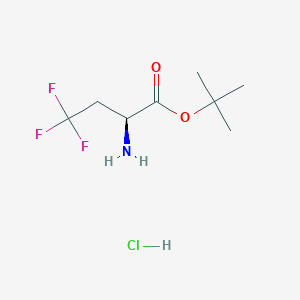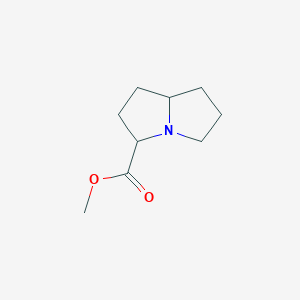
3,5-Bis(fluorocarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(fluorocarbonyl)benzoic acid is a chemical compound with the molecular formula C9H4F2O4 and a molecular weight of 214.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two fluorocarbonyl groups attached to a benzoic acid core, making it a unique and valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorocarbonyl)benzoic acid typically involves the introduction of fluorocarbonyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The compound is then purified using techniques like recrystallization or chromatography to meet the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(fluorocarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the fluorocarbonyl groups to other functional groups, such as hydroxyl or amine groups.
Substitution: The fluorocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
3,5-Bis(fluorocarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorocarbonyl groups into various molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions, particularly in proteomics research.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(fluorocarbonyl)benzoic acid involves its ability to interact with various molecular targets through its fluorocarbonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s reactivity is influenced by the electronic effects of the fluorine atoms, which enhance its electrophilic character and facilitate its participation in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: This compound has similar structural features but with trifluoromethyl groups instead of fluorocarbonyl groups.
3,5-Bis(fluorosulfonyl)benzoic acid: Another related compound with fluorosulfonyl groups, which exhibit different reactivity and applications.
Uniqueness
3,5-Bis(fluorocarbonyl)benzoic acid is unique due to its specific fluorocarbonyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in reactions requiring high electrophilicity and in applications where stability and reactivity are crucial .
Propiedades
Número CAS |
887268-03-3 |
|---|---|
Fórmula molecular |
C9H4F2O4 |
Peso molecular |
214.12 g/mol |
Nombre IUPAC |
3,5-dicarbonofluoridoylbenzoic acid |
InChI |
InChI=1S/C9H4F2O4/c10-7(12)4-1-5(8(11)13)3-6(2-4)9(14)15/h1-3H,(H,14,15) |
Clave InChI |
CMZMZWVNDIEGLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)


![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)










